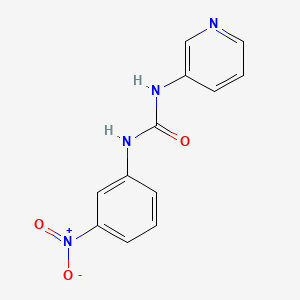
1-(3-Nitrophenyl)-3-pyridin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)-3-pyridin-3-ylurea is an organic compound that belongs to the class of urea derivatives It features a nitrophenyl group attached to the nitrogen atom of the urea moiety and a pyridinyl group attached to the carbon atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-nitroaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(3-Nitrophenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: 1-(3-Aminophenyl)-3-pyridin-3-ylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitroaniline and pyridine-3-carboxylic acid.
科学的研究の応用
1-(3-Nitrophenyl)-3-pyridin-3-ylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular interactions.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)-3-pyridin-3-ylurea depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitrophenyl and pyridinyl groups can interact with the target molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)-3-pyridin-3-ylurea: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)-3-pyridin-2-ylurea: Similar structure but with the pyridinyl group in the 2-position.
1-(3-Nitrophenyl)-3-pyridin-4-ylurea: Similar structure but with the pyridinyl group in the 4-position.
Uniqueness
1-(3-Nitrophenyl)-3-pyridin-3-ylurea is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The ortho position of the nitro group relative to the urea moiety can result in distinct electronic and steric effects, making this compound a valuable scaffold for the development of new chemical entities.
特性
CAS番号 |
13141-84-9 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-10-4-2-6-13-8-10)14-9-3-1-5-11(7-9)16(18)19/h1-8H,(H2,14,15,17) |
InChIキー |
BSNASVNTOPZGPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CN=CC=C2 |
溶解性 |
10 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


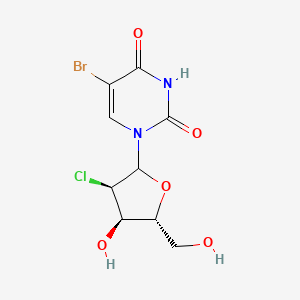
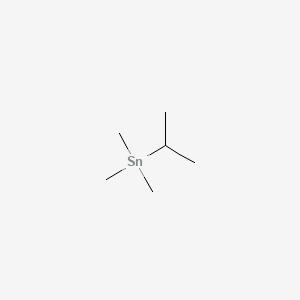
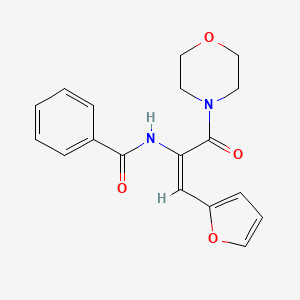
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
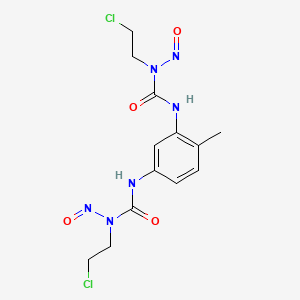
![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)
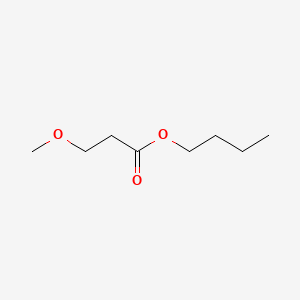
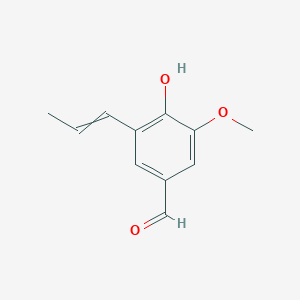

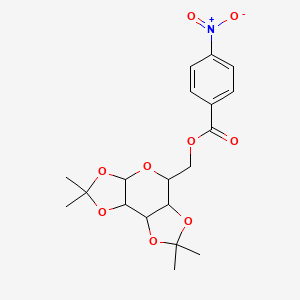
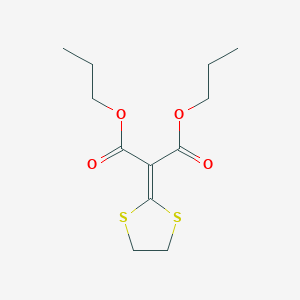
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
